(3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid is an organic compound that features an amino group and a difluorophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and an appropriate amino acid derivative.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,3-difluorobenzaldehyde and the amino acid derivative under acidic or basic conditions.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propanoic acid: Similar in structure but lacks the amino group.
α-Trifluoromethylstyrene derivatives: Contains a trifluoromethyl group instead of a difluorophenyl group.
Uniqueness
(3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid is unique due to the presence of both an amino group and a difluorophenyl group, which allows for diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,3-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
PDSVPPFKLOHCFR-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.